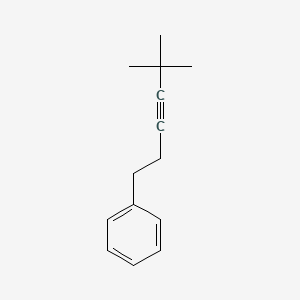
Benzene, (5,5-dimethyl-3-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (5,5-dimethyl-3-hexynyl)- is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a 5,5-dimethyl-3-hexynyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (5,5-dimethyl-3-hexynyl)- can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of Benzene, (5,5-dimethyl-3-hexynyl)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (5,5-dimethyl-3-hexynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the triple bond in the hexynyl group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (5,5-dimethyl-3-hexynyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (5,5-dimethyl-3-hexynyl)- involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, it may act as a substrate or intermediate, participating in various chemical transformations. The specific molecular targets and pathways depend on the context of its use, such as in oxidation or substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexyne, 1-phenyl-: A similar compound with a hexynyl group attached to the benzene ring.
Butylphenylacetylene: Another derivative with a butyl group attached to the phenylacetylene structure.
Uniqueness
Benzene, (5,5-dimethyl-3-hexynyl)- is unique due to the presence of the 5,5-dimethyl-3-hexynyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
835652-72-7 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5,5-dimethylhex-3-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7,11H2,1-3H3 |
Clave InChI |
FLXOXSKQUGICII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)


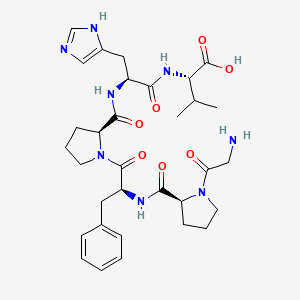
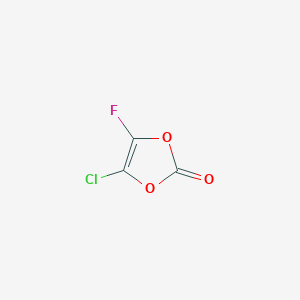
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
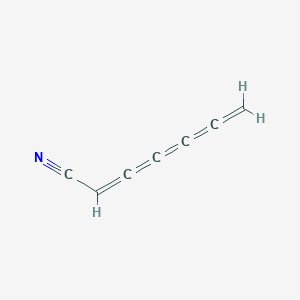
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
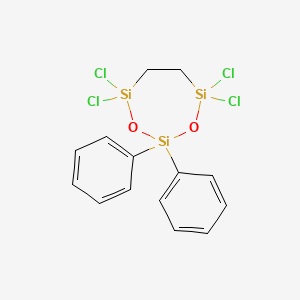

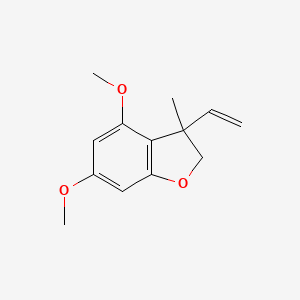
![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
